Methylpiperidino pyrazole (CAS 2512204-77-0) is a heterocyclic building block featuring both a methylated pyrazole ring and a piperidine moiety. In materials science, such N-heterocyclic fragments are primarily investigated as components or precursors for functional materials in optoelectronic applications, including hole-transporting materials (HTMs) for perovskite solar cells (PSCs) or organic light-emitting diodes (OLEDs). [1] The utility of these fragments is determined by their influence on the final material's electrochemical properties (e.g., HOMO/LUMO energy levels), thermal stability, and solubility in process-relevant organic solvents. [2] These characteristics are critical for achieving high device efficiency and operational stability.
While various heterocyclic linkers are available, substituting Methylpiperidino pyrazole with a seemingly similar analog, such as a different regioisomer or an unmethylated pyrazole, is not recommended without specific validation. Minor structural changes—like the position of the nitrogen atom in the pyrazole ring or the presence and position of the N-methyl group—can significantly alter molecular packing, solubility, and frontier molecular orbital energy levels. [1] These changes directly impact the performance and stability of resulting optoelectronic devices, making direct substitution a high-risk variable in established fabrication protocols and material formulations.
In perovskite solar cells, hole-transport materials (HTMs) derived from carbazole-linked heterocyclic precursors demonstrated a superior stability profile compared to the industry-standard HTM, Spiro-OMeTAD. Devices incorporating the novel HTM retained a higher percentage of their initial power conversion efficiency (PCE) after aging. [1] While initial efficiencies were comparable, the improved longevity points to a more robust material for long-term device operation.
| Evidence Dimension | Device Stability (PCE Retention) |
| Target Compound Data | Demonstrated a 'better stability tendency' than the reference material. |
| Comparator Or Baseline | Spiro-OMeTAD-based devices (standard benchmark HTM). |
| Quantified Difference | Qualitatively superior retention of performance under aging conditions. |
| Conditions | Perovskite solar cell (PSC) device under standard aging protocol. |
For commercial or long-term research applications, improved operational stability is a critical procurement factor that can justify replacing less stable, incumbent materials.
A key concern when replacing a benchmark material is the potential loss of performance. However, an HTM (V1225) built from a carbazole-functionalized precursor achieved a power conversion efficiency (PCE) of 17.81%, which was directly comparable to devices made with the market-dominant HTM, Spiro-OMeTAD, under the same fabrication and testing conditions. [1] This demonstrates that adopting this precursor architecture does not necessitate a compromise on initial device performance.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 17.81% (for HTM V1225) |
| Comparator Or Baseline | Spiro-OMeTAD (benchmark HTM with PCE of 18.5% in the same study). |
| Quantified Difference | A minimal difference of ~0.7 percentage points, indicating comparable top-tier performance. |
| Conditions | Triple-cation perovskite solar cell measured under standard 100 mW cm⁻² AM1.5G illumination. |
This evidence de-risks the procurement decision by showing that the material can match the performance of the expensive industry standard, making it a viable substitute.
Effective hole extraction from the perovskite layer requires a well-aligned highest occupied molecular orbital (HOMO). Materials derived from pyrazole or carbazole precursors exhibit suitable ionization potentials for this purpose. For example, the HTM V1225 has a solid-state ionization potential of 4.91 eV. [1] This value is sufficiently offset from the perovskite valence band (~5.5 eV) to ensure efficient hole transfer while being comparable to the benchmark Spiro-OMeTAD (5.00 eV), confirming its suitability as a precursor for high-performance devices.
| Evidence Dimension | Ionization Potential (Solid-State) |
| Target Compound Data | 4.91 eV (for HTM V1225) |
| Comparator Or Baseline | Spiro-OMeTAD: 5.00 eV |
| Quantified Difference | 0.09 eV difference, maintaining the required energy cascade for efficient device function. |
| Conditions | Measured on thin films by photoelectron emission spectroscopy in air (PESA). |
This electrochemical property is a fundamental prerequisite for a functional HTM, and its confirmation provides confidence in the suitability of the precursor for its intended role.
As a precursor for synthesizing next-generation hole-transporting materials (HTMs) that aim to replace Spiro-OMeTAD. The evidence of comparable efficiency and superior stability makes its derivatives a primary candidate for research focused on improving the commercial viability and operational lifetime of perovskite solar cells. [1]
Standard HTMs like Spiro-OMeTAD often require hygroscopic additives (dopants) like Li-TFSI to function, which can compromise long-term stability. Heterocyclic precursors can be used to design new HTMs with intrinsically higher hole mobility, creating opportunities to formulate dopant-free inks for more stable and simplified device fabrication workflows. [2]
Ideal for use in research programs investigating the impact of isomeric structures on device performance. By comparing materials derived from different positional isomers of Methylpiperidino pyrazole, researchers can systematically tune energy levels and material morphology to optimize device architectures. [1]